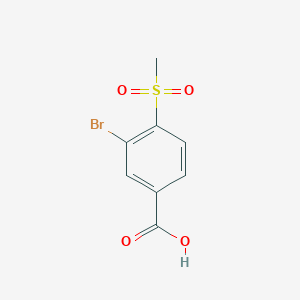

3-Bromo-4-(methylsulfonyl)benzoic acid

描述

Historical Context and Discovery

The development of 3-Bromo-4-(methylsulfonyl)benzoic acid emerged from systematic research into halogenated benzoic acid derivatives that began gaining prominence in the late 20th century. According to patent literature, the foundational work on methylsulfonyl-substituted benzoic acids was established through industrial research efforts focused on herbicidal intermediates, with significant contributions documented in European Patent EP0478390B1 from 1995. This patent outlined improved methods for preparing 4-methylsulfonyl benzoic acid derivatives, establishing the groundwork for subsequent developments in this chemical family.

The compound's entry into chemical databases reflects the evolution of systematic chemical documentation practices. PubChem records indicate that the compound was first catalogued on December 5, 2007, with subsequent modifications and updates occurring as recently as May 18, 2025. This timeline demonstrates the compound's relatively recent recognition as a distinct chemical entity worthy of comprehensive documentation and study.

Industrial interest in brominated methylsulfonyl benzoic acids intensified during the early 2000s, particularly in the context of developing synthetic pathways for pharmaceutical intermediates. Patent documentation from this period reveals extensive research into synthetic methodologies, with particular emphasis on selective bromination techniques that could introduce bromine substituents while preserving the integrity of the methylsulfonyl functionality. These early investigations established the foundation for contemporary understanding of the compound's synthetic accessibility and chemical behavior.

Nomenclature and Classification

This compound adheres to systematic International Union of Pure and Applied Chemistry nomenclature conventions, with its name reflecting the precise substitution pattern on the benzene ring. The compound is officially designated as this compound, indicating bromine substitution at position 3 and a methylsulfonyl group at position 4 relative to the carboxylic acid functionality. Alternative nomenclature includes the systematic name "Benzoic acid, 3-bromo-4-(methylsulfonyl)-" as documented in chemical databases.

The compound's Chemical Abstracts Service registry number 39058-84-9 provides a unique identifier for database searches and commercial transactions. Additional database identifiers include the PubChem Compound Identifier 53393437 and the Molecular Design Limited number MFCD13191607, which facilitate cross-referencing across various chemical information systems.

Table 1: Chemical Identifiers and Classifications

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 39058-84-9 |

| Molecular Formula | C₈H₇BrO₄S |

| Molecular Weight | 279.11 g/mol |

| InChI Key | KTVNPQRQWOOMGI-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | O=C(O)C1=CC=C(S(=O)(C)=O)C(Br)=C1 |

The compound belongs to the broader classification of substituted benzoic acids, specifically within the subfamily of halogenated sulfonyl derivatives. This classification places it among compounds that exhibit both electron-withdrawing halogen substituents and strongly electron-withdrawing sulfonyl functionalities, creating unique electronic properties that distinguish it from simpler benzoic acid derivatives.

Structural Significance in Organic Chemistry

The molecular architecture of this compound presents a fascinating case study in electronic effects within aromatic systems. The compound features a benzene ring bearing three distinct functional groups, each contributing unique electronic and steric influences that determine the molecule's overall reactivity profile. The carboxylic acid group at position 1 serves as both an electron-withdrawing group and a potential coordination site for metal-catalyzed reactions.

The bromine substituent at position 3 introduces significant electronic and steric effects. As a halogen, bromine exhibits electron-withdrawing properties through inductive effects while simultaneously demonstrating electron-donating characteristics through resonance interactions with the aromatic system. This dual nature creates complex electronic distributions that influence the reactivity of adjacent positions on the benzene ring. The bromine atom's substantial size also introduces steric constraints that can influence reaction selectivity and product formation in synthetic applications.

The methylsulfonyl group at position 4 represents one of the most powerful electron-withdrawing substituents in organic chemistry. This functionality exhibits strong electron-withdrawing effects through both inductive and resonance mechanisms, significantly altering the electron density distribution throughout the aromatic system. The sulfonyl group's geometry, with its tetrahedral sulfur center, creates additional steric demands that further influence the compound's three-dimensional structure and reactivity patterns.

Table 2: Electronic and Structural Properties

| Structural Feature | Electronic Effect | Steric Impact |

|---|---|---|

| Carboxylic Acid Group | Electron-withdrawing (inductive and resonance) | Minimal steric hindrance |

| Bromine Substituent | Mixed electron-withdrawing (inductive) and electron-donating (resonance) | Significant steric bulk |

| Methylsulfonyl Group | Strong electron-withdrawing (inductive and resonance) | Substantial steric demands |

The overall electronic structure creates a highly polarized aromatic system with significant electron deficiency, particularly at positions adjacent to the electron-withdrawing substituents. This electronic distribution makes the compound particularly susceptible to nucleophilic aromatic substitution reactions while reducing its reactivity toward electrophilic aromatic substitution processes. The combination of multiple electron-withdrawing groups also enhances the acidity of the carboxylic acid functionality, making it more reactive in acid-base reactions and coordination chemistry applications.

Current Research Landscape

Contemporary research involving this compound encompasses diverse areas of chemical science, with particular emphasis on synthetic methodology development and catalytic applications. Recent investigations have demonstrated the compound's utility as a substrate in transition metal-catalyzed cross-coupling reactions, where the bromine substituent serves as a leaving group for carbon-carbon bond formation processes. These applications have revealed important insights into the electronic effects of the methylsulfonyl group on reaction rates and selectivity patterns.

Synthetic methodology research has identified multiple pathways for preparing this compound, with studies focusing on optimizing reaction conditions for industrial-scale production. Research documented in patent literature describes bromination approaches using N-bromosuccinimide under radical conditions, followed by oxidation of methylthio precursors to generate the final methylsulfonyl functionality. These investigations have established temperature ranges of 70-100°C as optimal for bromination reactions, with carbon tetrachloride serving as the preferred solvent system.

Catalytic applications research has explored the compound's behavior in ruthenium-catalyzed carbon-hydrogen arylation reactions. Studies have demonstrated that benzoic acid derivatives, including those with electron-withdrawing substituents like methylsulfonyl groups, can undergo selective arylation at specific positions using ruthenium catalysts with loadings as low as 0.5 mol percent. These findings suggest potential applications for this compound in developing new synthetic methodologies for complex molecule construction.

Table 3: Current Research Applications

| Research Area | Key Findings | Potential Applications |

|---|---|---|

| Cross-Coupling Chemistry | Bromine serves as effective leaving group | Pharmaceutical intermediate synthesis |

| Synthetic Methodology | Multiple preparation routes identified | Industrial production optimization |

| Catalytic Processes | Compatible with ruthenium-catalyzed systems | Advanced synthetic transformations |

Pharmaceutical research has identified structural analogs of this compound as potential bioactive compounds, though specific biological activities of the compound itself remain underexplored in current literature. The methylsulfonyl functionality is recognized as a privileged structural motif in medicinal chemistry, suggesting potential for future biological evaluation studies. Research into related compounds has revealed occupational health considerations for workers handling similar methylsulfonyl-substituted aromatics, highlighting the importance of proper handling protocols in research and industrial settings.

Environmental and analytical chemistry research has focused on developing sensitive detection methods for compounds containing both halogen and sulfonyl functionalities. These studies have established analytical protocols for identifying and quantifying such compounds in various matrices, contributing to broader understanding of their environmental fate and behavior. Current analytical methods employ mass spectrometry and nuclear magnetic resonance spectroscopy as primary identification tools, with high-performance liquid chromatography serving as the preferred separation technique for complex mixture analysis.

属性

IUPAC Name |

3-bromo-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVNPQRQWOOMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693915 | |

| Record name | 3-Bromo-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39058-84-9 | |

| Record name | 3-Bromo-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination of 4-(Methylsulfonyl)benzoic Acid Derivatives

-

- Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine are used.

- Radical initiators like dibenzoyl peroxide or azo compounds (e.g., azoisobutyronitrile) facilitate free-radical bromination.

- Solvents inert to bromination conditions include halogenated hydrocarbons such as methylene chloride, chloroform, carbon tetrachloride, 1,2-dichloroethane, chlorobenzene, and acetonitrile.

- Typical reaction temperatures range from 40 to 100 °C, often under reflux conditions.

- Bromine or NBS is often used in slight excess to drive the reaction to completion.

- The reaction mixture is irradiated with photolamps or heated to initiate radical formation.

-

- Dissolve the 4-(methylsulfonyl)benzoic acid derivative in an appropriate solvent.

- Add the radical initiator and brominating agent slowly while maintaining the temperature.

- Stir the reaction under reflux or irradiation until completion (monitored by TLC or other analytical methods).

- Quench the reaction with sodium bisulfite solution to remove residual bromine.

- Isolate the product by filtration or extraction.

- Purify by recrystallization from solvents such as ethyl acetate or butyl acetate.

-

- The use of chlorobenzene and acetonitrile has been found advantageous for radical bromination with NBS.

- Reaction times typically extend to several hours (e.g., 5 hours reflux).

- Excess bromine can accelerate the reaction but requires careful quenching to avoid overbromination.

Alternative Approaches: Decarboxylative Bromination

- An alternative method involves decarboxylative bromination of benzoic acid derivatives using tetrabutylammonium tribromide (Bu4NBr3) in the presence of a base such as potassium phosphate in acetonitrile.

- This method proceeds under mild conditions and can be performed without a glove box.

- After the reaction, quenching with sodium thiosulfate and sodium carbonate solutions facilitates product isolation.

- This approach can be adapted for bromination at specific positions on benzoic acid derivatives, potentially applicable to methylsulfonyl-substituted benzoic acids.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Brominating agent | N-Bromosuccinimide (NBS), elemental bromine | NBS preferred for controlled bromination |

| Radical initiator | Dibenzoyl peroxide, azoisobutyronitrile | Initiates free-radical bromination |

| Solvent | Chlorobenzene, acetonitrile, methylene chloride | Solvents inert to bromination |

| Temperature | 40–100 °C, typically 70–100 °C | Reflux conditions common |

| Reaction time | 3–5 hours | Monitored by TLC or LC-MS |

| Quenching agent | Sodium bisulfite solution | Removes residual bromine |

| Purification | Recrystallization from ethyl acetate or butyl acetate | Ensures high purity |

- Bromination using NBS and radical initiators in chlorobenzene or acetonitrile provides high selectivity for the 3-position bromination on 4-(methylsulfonyl)benzoic acid derivatives.

- Excess brominating agent improves yield but requires careful control to avoid polybromination.

- Photochemical initiation (using photolamps) can enhance reaction rates and selectivity.

- The decarboxylative bromination method offers a milder alternative with fewer by-products but may require optimization for methylsulfonyl-substituted substrates.

- Purification by recrystallization yields analytically pure 3-bromo-4-(methylsulfonyl)benzoic acid suitable for further synthetic applications.

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Dissolve 4-(methylsulfonyl)benzoic acid in chlorobenzene | 0.1 M solution |

| 2 | Add N-bromosuccinimide (1.1 equiv) and dibenzoyl peroxide (catalytic) | Under nitrogen atmosphere |

| 3 | Heat to reflux (80–100 °C) with stirring for 5 hours | Monitor reaction progress by TLC |

| 4 | Cool reaction mixture and add sodium bisulfite solution | Quench excess bromine |

| 5 | Extract organic layer, dry over sodium sulfate | Remove solvent under reduced pressure |

| 6 | Recrystallize crude product from ethyl acetate | Obtain pure this compound |

The preparation of this compound is efficiently achieved via selective radical bromination of 4-(methylsulfonyl)benzoic acid derivatives using N-bromosuccinimide or bromine under controlled radical initiation conditions in inert solvents. Reaction parameters such as temperature, solvent choice, and brominating agent stoichiometry critically influence yield and purity. Alternative decarboxylative bromination methods provide complementary routes under milder conditions. The described methods are supported by patent literature and peer-reviewed research, ensuring reliable synthesis for industrial and laboratory applications.

化学反应分析

Types of Reactions: 3-Bromo-4-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions can yield various substituted benzoic acids.

- Oxidation can produce sulfone derivatives.

- Reduction can lead to the formation of benzyl alcohols or benzaldehydes .

科学研究应用

Chemistry

3-Bromo-4-(methylsulfonyl)benzoic acid serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly useful in:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse substituted benzoic acids.

- Oxidation and Reduction Reactions : The methylsulfonyl group can be oxidized to sulfone derivatives, while the carboxylic acid group can be reduced to alcohols or aldehydes .

Biological Applications

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to modulate biochemical pathways effectively:

- Enzyme Inhibition : The compound's bromine and methylsulfonyl groups enhance binding affinity to specific enzymes, making it a candidate for drug development targeting enzyme-related diseases.

- Protein Interactions : It can be used to probe protein-ligand interactions, aiding in the understanding of molecular mechanisms in biological systems .

Industrial Applications

This compound is employed in the production of specialty chemicals and as a building block in material science. Its applications include:

- Manufacturing Specialty Chemicals : The compound is integral in synthesizing various chemical products used across different industries.

- Material Science : It serves as a precursor for developing new materials with tailored properties for specific applications .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound as an intermediate in synthesizing biphenyl amides, which are crucial for developing anti-inflammatory drugs. The synthesis involved nucleophilic substitution reactions under controlled conditions, yielding high purity products suitable for pharmaceutical applications .

Case Study 2: Enzyme Inhibition Studies

Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways associated with cancer. The results indicated that modifications to the bromine and methylsulfonyl groups significantly influenced the compound's binding affinity and inhibitory potency, suggesting potential therapeutic applications .

作用机制

The mechanism of action of 3-Bromo-4-(methylsulfonyl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating biochemical pathways and exerting therapeutic effects .

相似化合物的比较

Key Properties :

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes eye irritation), H335 (may cause respiratory irritation) .

- Storage : Stable under dry conditions at room temperature, though some suppliers recommend storage at 2–8°C for long-term preservation .

- Purity : Available at ≥97% purity for research applications .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Trifluoromethyl Groups

Table 1: Sulfonyl and Trifluoromethyl Derivatives

- Functional Insights: The trifluoromethyl group in 3-Bromo-4-(trifluoromethyl)benzoic acid enhances metabolic stability and membrane permeability compared to the methylsulfonyl group .

Analogues with Heterocyclic Substituents

Table 2: Piperidine/Piperazine Derivatives

- Functional Insights :

Halogen and Positional Isomers

Table 3: Halogen and Regioisomeric Variants

- Functional Insights :

Carboxylic Acid Derivatives (Esters, Aldehydes)

Table 4: Functional Group Variants

生物活性

3-Bromo-4-(methylsulfonyl)benzoic acid is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom at the 3-position

- Methylsulfonyl group at the 4-position

- Carboxylic acid functional group

These structural components contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Anti-inflammatory effects : Some studies suggest that methylsulfonyl-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial properties : Similar benzoic acid derivatives have shown promise against certain pathogens, indicating a potential role in antimicrobial therapy.

- Sensitization and allergic reactions : A related compound, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid (BCMBA), has been identified as a respiratory sensitizer, causing allergic reactions in exposed individuals . This highlights the need for caution in handling and exposure to related compounds.

Case Studies and Clinical Findings

-

Occupational Exposure to BCMBA :

- A study conducted among workers in a chemical factory revealed an 8% sensitization rate to BCMBA, with 25% among production workers. Symptoms included respiratory issues and urticaria, confirming the compound's role as an allergen .

- Specific inhalation challenges indicated very low asthma-provoking doses (0.03% or 0.3% BCMBA), emphasizing the potency of this compound in inducing allergic responses.

- Pharmacological Studies :

Table 1: Biological Activity Summary

常见问题

What are the optimized synthetic routes for 3-bromo-4-(methylsulfonyl)benzoic acid, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves bromination and sulfonation steps. A validated route starts with 4-(methylsulfonyl)benzoic acid, where bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperatures (60–80°C) . Purity (>95%) is maintained by optimizing solvent systems (e.g., dichloromethane or acetic acid) and reaction times (6–12 hours). Side products like 2-bromo isomers or over-oxidized sulfones are minimized by avoiding excess brominating agents and rigorous temperature control .

Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C3, methylsulfonyl at C4). Aromatic protons appear as doublets (δ 7.8–8.2 ppm) with coupling constants reflecting meta/para relationships .

- Mass Spectrometry (HRMS) : Exact mass ([M+H]⁺ = 278.95 g/mol) confirms molecular formula (C₈H₇BrO₄S) .

- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1300–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) validate functional groups .

How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Question

The electron-withdrawing methylsulfonyl group activates the benzene ring for NAS at the ortho and para positions. However, steric hindrance from the sulfonyl group directs substitution primarily to the meta position relative to bromine. For example, reactions with amines or alkoxides yield derivatives like 3-bromo-4-(methylsulfonyl)-5-substituted benzoic acids. Kinetic studies show that polar aprotic solvents (DMF, DMSO) accelerate NAS rates by stabilizing transition states .

What structural analogs of this compound exhibit enhanced bioactivity, and how are they designed?

Advanced Research Question

Analog optimization focuses on modifying the sulfonyl or bromine groups:

- Sulfonyl Modifications : Replacing methylsulfonyl with trifluoromethylsulfonyl (e.g., 3-bromo-4-(trifluoromethylsulfonyl)benzoic acid) increases lipophilicity (logP from 1.2 to 2.8) and enhances membrane permeability .

- Bromine Replacement : Substituting bromine with iodine or nitro groups alters electronic properties, improving binding to targets like tyrosine kinases or carbonic anhydrases .

What strategies mitigate poor aqueous solubility of this compound in biological assays?

Advanced Research Question

Solubility challenges (aqueous solubility ~0.2 mg/mL) are addressed via:

- Co-crystallization : Co-formers like L-arginine or nicotinamide increase solubility 5–10× by disrupting crystal lattice energy .

- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl or PEGylated esters) improves solubility and in vivo bioavailability .

How are reaction byproducts (e.g., des-bromo or sulfone-overoxidized species) identified and removed during synthesis?

Basic Research Question

Byproduct analysis employs:

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates impurities (retention time shifts ≥2 minutes vs. target compound) .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) selectively precipitate the target compound, reducing des-bromo contaminants to <1% .

What are the limitations of using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Question

The bromine atom is amenable to palladium-catalyzed couplings, but the electron-deficient ring reduces reactivity. Optimal conditions require:

- High Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ and elevated temperatures (80–100°C) .

- Microwave Assistance : Shortens reaction times (2 hours vs. 24 hours) and improves yields (70%→85%) by enhancing aryl halide activation .

How do catalytic systems influence regioselectivity in derivatization reactions of this compound?

Advanced Research Question

Regioselectivity in C-H functionalization is controlled by:

- Transition Metal Catalysts : Pd(OAc)₂ with directing groups (e.g., pyridine) directs functionalization to the C5 position .

- Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light enables decarboxylative couplings at the benzoic acid moiety without affecting bromine .

What computational models predict the metabolic stability of this compound derivatives?

Advanced Research Question

In silico tools like SwissADME and MetaSite predict phase I/II metabolism:

- Phase I : Oxidation of the methylsulfonyl group to sulfonic acid (major pathway, t₁/₂ ~2 hours in liver microsomes) .

- Phase II : Glucuronidation of the carboxylic acid group reduces renal clearance .

How does the bromine substituent affect hydrolytic stability under physiological conditions?

Advanced Research Question

The C-Br bond is susceptible to hydrolysis in basic media (pH >9), forming 4-(methylsulfonyl)benzoic acid. Stability is maintained in buffers (pH 4–7.4) for >48 hours, but degradation accelerates in serum-containing media due to nucleophilic thiols (e.g., glutathione) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。